molecular formula C20H16N2O3 B3738895 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B3738895
M. Wt: 332.4 g/mol
InChI Key: LEBWMOHSRNWEME-UHFFFAOYSA-N
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Description

“N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The 2,4-dimethylphenyl group is a common motif in organic chemistry, known for its stability .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, some compounds with a benzoxazole ring are synthesized through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzoxazoles are known to participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some similar compounds are known to interact with various biological systems, including enzymes, receptors, and transporters .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Similar compounds can pose hazards due to their reactivity or potential biological activity .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include investigating its biological activity, developing new synthesis methods, or studying its behavior in various chemical reactions .

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-5-7-15(13(2)10-12)20-22-16-11-14(6-8-17(16)25-20)21-19(23)18-4-3-9-24-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBWMOHSRNWEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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